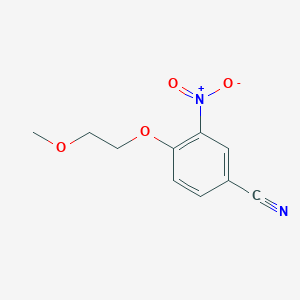

4-(2-Methoxyethoxy)-3-nitrobenzonitrile

Description

4-(2-Methoxyethoxy)-3-nitrobenzonitrile is a benzonitrile derivative featuring a 2-methoxyethoxy substituent at the para position and a nitro group at the meta position. The nitrile group (-C≡N) confers electrophilicity, while the nitro group (-NO₂) enhances electron-withdrawing effects, influencing reactivity and solubility. The 2-methoxyethoxy chain introduces steric bulk and moderate polarity, distinguishing it from simpler alkoxy analogs .

Properties

IUPAC Name |

4-(2-methoxyethoxy)-3-nitrobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O4/c1-15-4-5-16-10-3-2-8(7-11)6-9(10)12(13)14/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGJJYVYYZMHHDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)C#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Methoxyethoxy)-3-nitrobenzonitrile typically involves multiple steps. One common method starts with the nitration of 4-(2-Methoxyethoxy)benzonitrile to introduce the nitro group at the 3-position. This can be achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the process.

Chemical Reactions Analysis

Types of Reactions

4-(2-Methoxyethoxy)-3-nitrobenzonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The methoxyethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: Although less common, the compound can undergo oxidation reactions, particularly at the methoxyethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Oxidation: Potassium permanganate or chromium trioxide for oxidation reactions.

Major Products Formed

Reduction: 4-(2-Methoxyethoxy)-3-aminobenzonitrile.

Substitution: Various substituted benzonitriles depending on the nucleophile used.

Oxidation: Corresponding aldehydes or carboxylic acids.

Scientific Research Applications

4-(2-Methoxyethoxy)-3-nitrobenzonitrile has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Materials Science: The compound’s unique structure makes it useful in the design of novel materials with specific electronic or optical properties.

Biological Studies: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

Mechanism of Action

The mechanism of action of 4-(2-Methoxyethoxy)-3-nitrobenzonitrile depends on its application. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In substitution reactions, the methoxyethoxy group is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism.

Comparison with Similar Compounds

Data Table: Key Properties of Compared Compounds

Key Research Findings

Substituent Effects on Reactivity : The 2-methoxyethoxy group in this compound likely reduces electrophilicity at the nitrile group compared to 4-Methoxy-3-nitrobenzonitrile due to steric hindrance and electron-donating effects .

Biological vs. Industrial Applications: Amino-substituted derivatives (e.g., 4-(Ethylamino)-3-nitrobenzonitrile) show promise in drug development, while isopentylamino analogs (PANB) excel in corrosion inhibition .

Solubility Trends: Hydrochloride salts (e.g., 4-((2-(Methylamino)ethoxy)methyl)benzonitrile Hydrochloride) exhibit enhanced aqueous solubility, critical for pharmaceutical formulations .

Biological Activity

4-(2-Methoxyethoxy)-3-nitrobenzonitrile, also known by its chemical structure and CAS number 1461713-27-8, is an organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

- Molecular Formula : C12H14N2O3

- Molecular Weight : 234.25 g/mol

- Physical State : Solid

- Classification : Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2) .

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. It acts as a small molecule inhibitor, potentially influencing several signaling pathways involved in cellular proliferation and apoptosis.

- Inhibition of Kinases : Research indicates that this compound may inhibit specific kinases, which are crucial in cancer cell signaling pathways. Kinase inhibitors are vital in targeted cancer therapies, particularly in hematological malignancies such as acute myeloid leukemia (AML) .

- Cellular Effects : The compound has shown promise in modulating the activity of enzymes involved in cell cycle regulation and apoptosis, suggesting a role in anti-cancer strategies.

Case Studies

- Study on FLT-3 Inhibition : A study highlighted the modification of a promiscuous inhibitor to enhance its specificity towards FLT-3, a receptor tyrosine kinase implicated in AML. The findings suggest that compounds similar to this compound could be effective in targeting FLT-3 for therapeutic purposes .

- Anticancer Activity : Additional investigations have demonstrated that derivatives of nitrobenzonitrile compounds exhibit cytotoxic effects against various cancer cell lines, reinforcing the potential of this compound as an anticancer agent.

Data Table: Biological Activity Summary

Synthesis and Derivatives

The synthesis of this compound involves various organic chemistry techniques, including nitration and etherification reactions. Understanding these synthetic routes is crucial for developing analogs with enhanced biological activity.

Comparative Studies

Comparative studies with similar compounds have shown that modifications to the nitro and benzonitrile moieties can significantly alter biological activity. Such studies are essential for optimizing drug design and enhancing specificity towards desired biological targets.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Investigations into its pharmacokinetics, toxicity profiles, and potential therapeutic applications are critical for advancing this compound toward clinical use.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.